molecular formula C18H21BrN4O3S B2517273 N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 902887-08-5

N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2517273
CAS No.: 902887-08-5
M. Wt: 453.36
InChI Key: QWVVBHNKEAZBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule designed for biochemical research. This compound features a complex molecular architecture comprising a tetrahydropyrido[4,3-d]pyrimidin-4-one core, a 4-bromophenyl group, and a thioacetamide linker. Its structure suggests potential as a key intermediate or investigative tool in medicinal chemistry and drug discovery programs. Pyrimidine derivatives are a well-studied class of heterocyclic compounds with significant relevance in pharmaceutical development, often explored for their ability to interact with various enzymatic targets and cellular pathways (Google Patents, 2023) . Researchers may utilize this compound in the synthesis of more complex molecules, as a building block in library construction for high-throughput screening, or as a reference standard in analytical studies. Its specific applications are determined by the research objectives of the investigator. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets (SDS) should be consulted and proper handling protocols for laboratory chemicals must be followed.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[6-(2-methoxyethyl)-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O3S/c1-26-9-8-23-7-6-15-14(10-23)17(25)22-18(21-15)27-11-16(24)20-13-4-2-12(19)3-5-13/h2-5H,6-11H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVVBHNKEAZBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple stepsCommon reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, thereby modulating cell signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between the target compound and related derivatives:

Compound Name Substituents on Pyrimidine Core Aryl Group on Acetamide Molecular Weight (g/mol) Key Features
Target Compound 6-(2-methoxyethyl) 4-bromophenyl 432.33 (calc.) Enhanced solubility due to methoxyethyl; bromine for lipophilic binding
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide 4-methyl 4-bromophenyl 353.99 [M+H]+ Simpler methyl group; lower molecular weight
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidine core 2-(trifluoromethyl)phenyl 513.89 (calc.) Chlorophenyl and trifluoromethyl groups enhance electronegativity
N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidine core 4-butylphenyl 463.61 Bulky butyl group increases hydrophobicity
N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide Cyclopropyl, fluoro-iodophenyl Phenyl 693.53 (DMSO solvate) Multi-substituted core with halogen and cyclopropyl groups for target specificity

Key Observations:

  • Thieno[3,2-d]pyrimidine derivatives () exhibit altered electronic properties due to sulfur incorporation, which may influence binding to enzymatic targets like kinases or proteases.
  • Halogen substitutions (Br, Cl, I) are common across analogs, enhancing lipophilicity and binding to hydrophobic pockets in biological targets .

Biological Activity

N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.

Chemical Structure and Properties

The compound features a bromophenyl group and a pyrido[4,3-d]pyrimidinyl moiety , contributing to its unique chemical properties. Its IUPAC name reflects its complex structure:

PropertyDescription
IUPAC Name This compound
Molecular Formula C18H21BrN4O3S
Molecular Weight 470.4 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets within cells. Research indicates that it may function as an inhibitor of specific kinases , which are critical in regulating cell signaling pathways related to cell growth and survival. This inhibition can lead to:

  • Induction of apoptosis : The compound has shown the ability to trigger programmed cell death in cancer cells.
  • Inhibition of cell proliferation : It disrupts the cell cycle, preventing cancer cells from multiplying.
  • Tumor growth suppression : Preclinical studies suggest it can significantly reduce tumor size in various cancer models.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Notably:

  • In vitro Studies : The compound has been tested against several cancer cell lines including breast (MCF-7), lung (A549), and colon cancer cells. It demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell viability at low concentrations .
  • Mechanistic Insights : The compound's mechanism involves disruption of key signaling pathways that are essential for tumor growth and survival. For instance:
    • It may inhibit the AKT/mTOR pathway which is crucial for protein synthesis and cell proliferation.
    • Activation of caspase pathways leading to apoptosis has also been observed.

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

Study 1: Anticancer Efficacy

A preclinical study evaluated the effects of the compound on multicellular spheroids derived from human cancer cell lines. Results indicated a marked reduction in spheroid size compared to controls, supporting its potential as an anticancer agent .

Study 2: Mechanism Exploration

Further research focused on the mechanistic aspects revealed that this compound can induce oxidative stress in cancer cells leading to increased apoptosis rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.